molecular formula C15H19NO4 B1627249 2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate CAS No. 368441-44-5

2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate

Cat. No.: B1627249
CAS No.: 368441-44-5
M. Wt: 277.31 g/mol
InChI Key: YPRDEEKSHOAQTH-UHFFFAOYSA-N
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Description

“2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate” is a chemical compound with the CAS Number: 368441-44-5. Its molecular weight is 277.32 and its IUPAC name is 2-tert-butyl 5-methyl 1,3-dihydro-2H-isoindole-2,5-dicarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-11-6-5-10(13(17)19-4)7-12(11)9-16/h5-7H,8-9H2,1-4H3 .

Scientific Research Applications

Catalytic Activities

2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate and its derivatives exhibit catalytic properties in various chemical reactions. For instance, a manganese(II) isoindoline complex has shown catalytic efficiency in the oxidation of 3,5-di-tert-butylcatechol and o-aminophenol, indicating potential use in catecholase and phenoxazinone synthase activities (Kaizer et al., 2008). Additionally, iron(III) complexes with isoindoline ligands have been studied as functional models for intradiol-cleaving catechol dioxygenases, exhibiting high selectivity in catalytic reactions (Váradi et al., 2013).

Chemical Synthesis and Reactions

Isoindoline derivatives have been utilized in the synthesis of various chemical compounds. They serve as intermediates in the synthesis of amino acid derivatives, as evidenced by the hydroformylation of a 2-tert-butyl-Δ4-1,3-oxazoline derivative (Kollár & Sándor, 1993), and in the preparation of unnatural amino acid derivatives through click chemistry (Patil & Luzzio, 2017). The molecule also plays a role in the synthesis of isoindolinones and tert-butyl sulfoxides, demonstrating its versatility in organic synthesis (Kawȩcki, Stańczyk, & Jaglińska, 2017).

Crystallography and Structural Analysis

The molecular structure of N-(4-tert-Butylbenzyl)phthalimide, a derivative of isoindoline, has been investigated, providing insights into the arrangement and bonding patterns of similar compounds (Li, Simpson, & Li, 2009). Such studies are crucial for understanding the physical and chemical properties of these compounds.

Radical Polymerization

In the field of polymer science, tert-butyl derivatives of isoindoline have been studied in the initiation of radical polymerization of methyl methacrylate (Griffiths, Rizzardo, & Solomon, 1982). This research contributes to the development of new polymerization techniques and materials.

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed (Hazard Statements H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-O-tert-butyl 5-O-methyl 1,3-dihydroisoindole-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-11-6-5-10(13(17)19-4)7-12(11)9-16/h5-7H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRDEEKSHOAQTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591964
Record name 2-tert-Butyl 5-methyl 1,3-dihydro-2H-isoindole-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368441-44-5
Record name 2-tert-Butyl 5-methyl 1,3-dihydro-2H-isoindole-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester (200 mg, 0.67 mmol), Pd(OAc)2 (30 mg, 0.2 equiv), DPPP (55 mg, 0.2 equiv), TEA (0.93 mL, 10 equiv) and MeOH:DMSO (1:1, 4 mL) was stirred for 16 h under CO (balloon) at 80° C. LC-MS and TLC (20% EtOAc-Hexane) showed completion of the reaction. The Reaction mixture was concentrated to remove MeOH and diluted with EtOAc (10 mL), and washed with water (2×25 mL). The organic layer was dried (Na2SO4), concentrated and purified by silica gel column chromatography (eluent=20% EtOAc-Hexane), giving pure 1,3-dihydro-isoindole-2,5-dicarboxylic acid 2-tert-butyl ester 5-methyl ester (150 mg, 81%). MS (APCI+): m/z 178.1 (MH+−Boc).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
55 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.93 mL
Type
reactant
Reaction Step One
Name
MeOH DMSO
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Name
EtOAc Hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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